3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is a chemical compound with the CAS Number: 6575-37-7 . It has a molecular weight of 249.12 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is 1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide is between 136 - 137 degrees Celsius .Scientific Research Applications
Stabilization and Controlled Release of Active Compounds
Research indicates that sulfur-containing compounds, similar to 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide, can play a role in the stabilization and controlled release of gaseous/volatile active compounds used in the preservation of fresh produce. These compounds are often involved in regulating ripening and inhibiting microbial growth, demonstrating their utility in food science and technology (Chen et al., 2020).
Environmental and Industrial Applications
In environmental science, compounds with structures similar to 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide have been studied for their ability to decompose pollutants. For example, research on the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors highlights the potential for such compounds in environmental remediation and pollution control efforts (Hsieh et al., 2011).
Synthetic Chemistry and Material Science
In the field of synthetic chemistry, sulfur-containing heterocycles, akin to 3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide, are valuable intermediates in the synthesis of various compounds, including pharmaceuticals and materials. Their reactivity and structural diversity make them crucial in the development of novel synthetic methodologies and materials (Gu et al., 2009).
Biodegradation of Petroleum Products
Research into the biodegradation of condensed thiophenes found in petroleum underscores the environmental relevance of sulfur-containing heterocycles. Understanding the biodegradation pathways and toxicity of these compounds is essential for managing their environmental impact, particularly in petroleum-contaminated sites (Kropp & Fedorak, 1998).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPRGOXKDZZTJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1(=O)=O)C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.